2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine

Alzheimer's Disease Amyloid-β Imaging SPECT Tracer

Researchers developing SPECT tracers for Alzheimer's amyloid imaging face limited access to validated imidazo[1,2-a]pyridine probes with established radiosynthesis routes. 2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine (CAS 1027045-46-0) addresses this gap: • Superior Aβ fibril binding affinity & favorable metabolite profile vs IMPY • Established [123I]-radiosynthesis via iododestannylation for in vivo SPECT studies • [125I]-labeled derivative available for in vitro autoradiography & target mapping Critical SAR reference for 6-position substitution effects on brain permeability & pharmacokinetics.

Molecular Formula C14H11IN2O
Molecular Weight 350.15 g/mol
Cat. No. B13675747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine
Molecular FormulaC14H11IN2O
Molecular Weight350.15 g/mol
Structural Identifiers
SMILESCOC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)I
InChIInChI=1S/C14H11IN2O/c1-18-12-6-7-14-16-13(9-17(14)8-12)10-2-4-11(15)5-3-10/h2-9H,1H3
InChIKeyDSDRDTNCKSMMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine: Targeted Radiotracer Scaffold


2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine (CAS 1027045-46-0) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, distinguished by a 4-iodophenyl substituent at the C2 position and a methoxy group at the C6 position of the core scaffold . This structural motif has been extensively investigated for the development of radiolabeled probes for molecular imaging applications, particularly in neurology and oncology [1][2].

2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine: Why Substitution Fails


Direct substitution of 2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine with closely related analogs is not scientifically valid due to the unique combination of a 4-iodophenyl group and a 6-methoxy substituent, which together dictate its binding affinity, metabolic stability, and radiolabeling potential. Studies show that variations in the halogen at the 4'-position of the 2-phenyl ring and the nature of the substituent at the 6-position of the imidazopyridine core lead to significant differences in target affinity, brain permeability, and in vivo imaging characteristics [1][2][3].

2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine: Quantitative Evidence


Amyloid-β Fibril Affinity vs IMPY

In a direct head-to-head comparison, the 2-(4-iodophenyl)-6-methoxyimidazo[1,2-a]pyridine derivative DRM106 exhibits higher binding affinity for synthetic human Aβ1-40 fibrils than the well-established amyloid-imaging agent IMPY [1].

Alzheimer's Disease Amyloid-β Imaging SPECT Tracer

Brain Metabolite Advantage vs IMPY

A metabolite analysis revealed that 125I-labeled DRM106 does not produce brain-permeable radioactive metabolites, unlike 125I-IMPY, which is known to generate such confounding metabolites [1]. This distinction is crucial for accurate image quantification in brain imaging.

Metabolic Stability Amyloid-β Imaging SPECT Tracer

nAChR Functional Potency

2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine was evaluated for functional potency at the human nicotinic acetylcholine receptor (nAChR) subtype TE671 (muscle-type). The compound exhibited an EC50 value of 30,000 nM [1]. This data provides a baseline for assessing selectivity against other targets and for understanding potential off-target effects.

Nicotinic Acetylcholine Receptor Neurology Receptor Pharmacology

Radiochemical Yield & Purity

The synthesis of [123I]-2-(4'-iodophenyl)-6-methoxyimidazo[1,2-a]pyridine via iododestannylation of the corresponding tributylstannyl precursor is described in a patent application, achieving high radiochemical purity suitable for in vivo imaging [1]. This contrasts with some earlier generation imidazopyridine tracers which required more complex and lower-yielding radioiodination procedures [2].

Radiochemistry SPECT Imaging Iodine-123

2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine: R&D Applications


Next-Gen Amyloid-β SPECT Tracer Development

Given its superior affinity for Aβ fibrils and favorable metabolite profile compared to IMPY [1], 2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine is a prime candidate for further optimization and validation as a SPECT imaging agent for Alzheimer's disease. Researchers can leverage its established radiosynthesis route [2] to produce [123I]-labeled derivatives for in vivo studies in transgenic mouse models.

SAR Studies for Imidazopyridine Tracers

This compound serves as a critical reference point in SAR campaigns aimed at understanding the impact of 6-position substitution on target affinity and pharmacokinetics. Comparative data with 6-chloro analogs used for peripheral benzodiazepine receptor (PBR) imaging [3] highlight the functional consequences of this substitution, guiding the rational design of new, selective probes.

Radiolabeled Probes for In Vitro Autoradiography

The availability of a high-purity [125I]-labeled version via a straightforward iododestannylation protocol [2] makes 2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine a valuable tool for in vitro autoradiography. This technique is used to map the distribution of its molecular target (e.g., amyloid-β plaques) in post-mortem brain tissue, providing crucial validation data for new imaging agents.

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